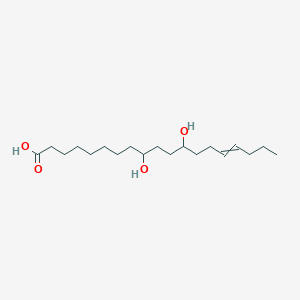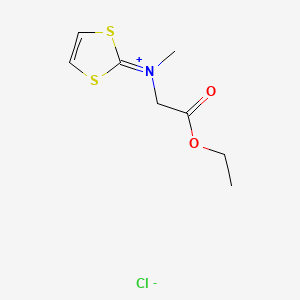![molecular formula C19H18F2 B14329769 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 109970-66-3](/img/structure/B14329769.png)
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C19H18F2 It is a derivative of benzene, featuring two fluorine atoms and a pentylphenyl group attached via an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the pentylphenyl group.
Sonogashira Coupling: The ethynyl linkage is introduced using a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl linkage and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difluorobenzene: Lacks the ethynyl and pentylphenyl groups, making it less complex.
1,4-Difluoro-2-[(4-pentylphenyl)ethynyl]benzene: Similar structure but with different fluorine atom positions.
4-[(4-Pentylphenyl)ethynyl]benzene: Lacks the fluorine atoms, affecting its reactivity and properties.
Uniqueness
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is unique due to the combination of fluorine atoms and the ethynyl linkage, which imparts distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
109970-66-3 |
|---|---|
Formule moléculaire |
C19H18F2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1,2-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H18F2/c1-2-3-4-5-15-6-8-16(9-7-15)10-11-17-12-13-18(20)19(21)14-17/h6-9,12-14H,2-5H2,1H3 |
Clé InChI |
ROMPJOXRKWMSCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



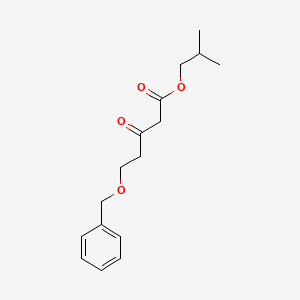
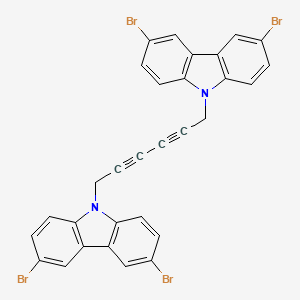
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

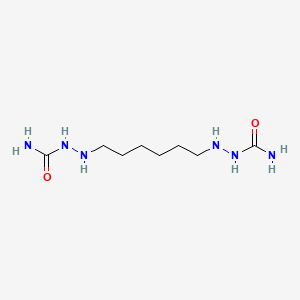

![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
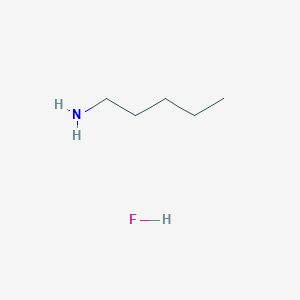
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
